molecular formula C23H22FNO5 B3536808 Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3536808
M. Wt: 411.4 g/mol
InChI Key: RCCQZYVPZPOAAN-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with fluoro and phenoxy groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The specific reagents and conditions can vary, but the general approach remains consistent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on calcium channels, influencing cellular processes such as muscle contraction and neurotransmission. The compound’s effects are mediated through its binding to these channels, altering their function and leading to the observed physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyfluthrin: A pyrethroid insecticide with a similar phenoxyphenyl structure.

    Imidacloprid: A neonicotinoid insecticide with comparable applications in agriculture.

Uniqueness

Dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific dihydropyridine structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of high stability and potent biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

dimethyl 4-(4-fluoro-3-phenoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO5/c1-13-19(22(26)28-3)21(20(14(2)25-13)23(27)29-4)15-10-11-17(24)18(12-15)30-16-8-6-5-7-9-16/h5-12,21,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQZYVPZPOAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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